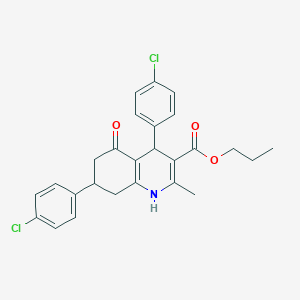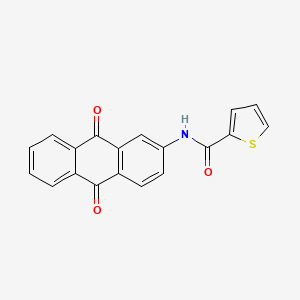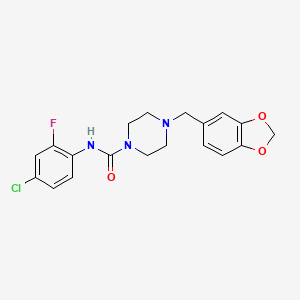![molecular formula C21H23BrN4O3 B4931305 N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, commonly known as BPP-10c, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPP-10c belongs to the class of piperazine derivatives and has shown promising results in preclinical studies as an anticancer agent.
Mechanism of Action
The exact mechanism of action of BPP-10c is still not fully understood. However, studies have suggested that the compound targets multiple signaling pathways involved in cancer cell proliferation and survival. BPP-10c has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cancer cell survival and growth. The compound also targets the Wnt/β-catenin pathway, which is involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects
BPP-10c has been shown to have minimal toxicity in normal cells and tissues. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. BPP-10c has also been shown to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of BPP-10c is its selectivity towards cancer cells. The compound has shown minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, the limitations of BPP-10c include its poor solubility and stability, which can affect its efficacy and bioavailability.
Future Directions
Future research on BPP-10c should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its bioavailability and efficacy. Studies should also investigate the potential of BPP-10c as a combination therapy with other anticancer agents. Furthermore, the mechanism of action of BPP-10c should be further elucidated to better understand its therapeutic potential.
Synthesis Methods
BPP-10c can be synthesized using a multi-step synthetic route involving the reaction of 4-bromobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with N-phenylethylenediamine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.
Scientific Research Applications
BPP-10c has been extensively studied for its anticancer properties. In vitro studies have shown that BPP-10c inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo.
properties
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O3/c22-17-8-6-16(7-9-17)21(29)26-14-12-25(13-15-26)11-10-23-19(27)20(28)24-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLOYGXWASTBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4931235.png)

![(2-chloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetic acid](/img/structure/B4931242.png)
![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)

![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)